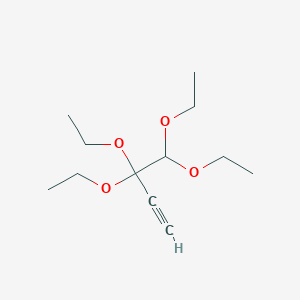

3,3,4,4-Tetraethoxybut-1-yne

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,3,4,4-tetraethoxybut-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-6-12(15-9-4,16-10-5)11(13-7-2)14-8-3/h1,11H,7-10H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYMVPKFTQBRIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C#C)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3,4,4 Tetraethoxybut 1 Yne

Established Multi-Step Synthesis of 3,3,4,4-Tetraethoxybut-1-yne

The synthesis of this compound (TEB) is accomplished through a four-step linear sequence starting from ethyl vinyl ether. acs.orgresearchgate.netuib.no This pathway involves two cyclopropanation steps and two ring-opening reactions to build the highly functionalized alkyne structure. acs.org

Synthesis from Ethyl Vinyl Ether via Cyclopropanation and Ring-Opening Reactions

First Cyclopropanation: The process starts with the cyclopropanation of ethyl vinyl ether. uib.no A common method for this step is the Makosza method, which utilizes chloroform (B151607) and a phase-transfer catalyst like benzyltriethylammonium chloride (TEBA) with a strong base such as sodium hydroxide (B78521). orgsyn.org This reaction produces 1,1-dichloro-2-ethoxycyclopropane (B1294696). orgsyn.org

First Ring-Opening: The resulting 1,1-dichloro-2-ethoxycyclopropane undergoes a ring-opening reaction to yield 2-chloroacrolein (B1216256) diethyl acetal (B89532). orgsyn.org

Second Cyclopropanation: This intermediate is then subjected to a second cyclopropanation. acs.org This key step, which has been the focus of extensive optimization, transforms the acetal into a more complex cyclopropane (B1198618) derivative, 1,1-dibromo-2-chloro-2-diethoxymethylcyclopropane. acs.orgarkat-usa.org

Second Ring-Opening: The final step is a base-induced ring-opening of 1,1-dibromo-2-chloro-2-diethoxymethylcyclopropane. researchgate.netuib.no This reaction, conducted in a mixture of ethanol (B145695) and dichloromethane (B109758) with 50% aqueous sodium hydroxide and a phase-transfer catalyst, yields the target molecule, this compound, in excellent yield. researchgate.net

Examination of Regiospecificity in Base-Induced Ring Opening

The base-induced ring-opening of the intermediate 1,1-dibromo-2-chloro-2-diethoxymethylcyclopropane demonstrates remarkable regiospecificity. arkat-usa.org When this compound is treated with sodium hydroxide under phase-transfer conditions, it exclusively affords this compound (a terminal alkyne) as the sole product. arkat-usa.org

This outcome is noteworthy because, based purely on steric considerations, the formation of the internal alkyne (1,1,4,4-tetraethoxybut-2-yne) might be expected to be favored. arkat-usa.orgcore.ac.uk The reaction proceeds through a 3,3-dibromo-1-diethoxymethylcyclopropene intermediate. core.ac.uk The exclusive formation of the terminal alkyne requires a regiospecific nucleophilic attack by ethanol at the C-1 position of this cyclopropene (B1174273) intermediate. core.ac.uk It is proposed that this high degree of regiospecificity is a result of attractive forces due to hydrogen bonding between the attacking ethanol molecules and the diethoxymethyl substituent on the cyclopropene ring. core.ac.uk This hydrogen bonding directs the nucleophile to attack the adjacent carbon, overriding the expected steric hindrance and leading to the selective formation of this compound. core.ac.uk

Advanced Optimization Strategies for the Synthesis of this compound

Significant research efforts have been directed at optimizing the synthesis of TEB, particularly the third step involving cyclopropanation. acs.orgresearchgate.netfigshare.com These efforts have employed statistical experimental design and multivariate modeling to enhance yield and process efficiency. acs.orgacs.org

Statistical Experimental Design in Cyclopropanation Optimization

To improve the robustness and yield of the critical cyclopropanation step (step 3 in Scheme 1), researchers have utilized statistical experimental design. acs.org An initial in-depth analysis of the existing procedure led to the creation of a detailed Ishikawa (cause-and-effect) diagram to identify all potential experimental variables that could influence the reaction's performance. acs.org

From this analysis, six experimental variables were identified as having a high potential impact on the reaction outcome and were selected for further investigation through a screening and optimization study. acs.org These variables included:

Reaction temperature

Quantity of bromoform (B151600)

Reaction time

Addition time for NaOH

Quantity of NaOH

Amount of phase-transfer catalyst (TEBA) acs.org

This systematic approach allows for an efficient exploration of the experimental space to identify the most critical factors affecting the yield of the cyclopropane product. acs.org

Multivariate Modeling Approaches for Process Improvement

Following the initial screening, multivariate modeling techniques were applied to develop a predictive model for the cyclopropanation reaction. acs.orgfigshare.com This approach allows for a deeper understanding of the relationships between the different experimental variables and their combined effect on the reaction yield. acs.org The ultimate goal was to establish experimental conditions that provide an excellent yield (over 99%) while minimizing the quantities of reagents and byproducts, thereby reducing production costs. acs.orgfigshare.comacs.org The optimization process led to the development of a response surface model (RSM) based on a central composite design, which graphically represents the relationship between variables and yield. acs.orgresearchgate.net

A fractional factorial design was selected for the initial screening and optimization phase. acs.orgresearchgate.netfigshare.com This statistical method is an efficient way to study the effects of multiple variables simultaneously without having to run a full factorial experiment, which would be significantly more resource-intensive. mdpi.com The chosen design was a 2^(6-2) + 2 setup, which involves examining six variables at two levels (a high and a low value) with two center point experiments. acs.org

The implementation of this screening design revealed that the reaction temperature, quantity of bromoform, reaction time, quantity of NaOH, and the amount of the phase-transfer catalyst (TEBA) were the most essential variables in the cyclopropanation step. acs.org The addition time of NaOH was found to be less significant. acs.org

Below is a table summarizing the variables investigated using the fractional factorial design.

| Variable | Description | Type |

| x1 | Reaction Temperature (°C) | Continuous |

| x2 | Quantity of Bromoform (equiv) | Continuous |

| x3 | Reaction Time (h) | Continuous |

| x4 | Addition Time for NaOH (min) | Continuous |

| x5 | Quantity of NaOH (equiv) | Continuous |

| x6 | Amount of TEBA (equiv) | Continuous |

This table presents the experimental variables assessed for their importance in the cyclopropanation step of the this compound synthesis. acs.org

The results from the fractional factorial design provided the foundation for further optimization using response surface modeling, ultimately leading to a highly efficient and high-yielding process for this key synthetic step. acs.orgfigshare.com

Response Surface Modeling and Central Composite Design Application

In the multi-step synthesis of this compound (TEB), statistical experimental design and multivariate modeling have been instrumental in optimizing a critical cyclopropanation step. figshare.comresearchgate.net Following an initial screening of variables, Response Surface Modeling (RSM) was employed to refine the process further. figshare.comacs.org The RSM investigation utilized a central composite design (CCD) to build a predictive model for the reaction. figshare.comacs.org

A central composite design is a powerful tool in process optimization, allowing for the estimation of a second-order (quadratic) model for the response variable without needing to use a complete three-level factorial experiment. psu.edu For the TEB synthesis, a fractional factorial design with center points was initially used to identify significant variables and their interactions. acs.org The results from this screening phase then formed the foundation for the more detailed RSM study. figshare.comresearchgate.net

The CCD approach allowed researchers to graphically represent the response surface as an iso-contour projection, also known as a contour plot. figshare.comacs.org These plots are crucial for visualizing the relationship between experimental variables and the reaction yield. figshare.com By analyzing the derived multivariate predictive model through these iso-contour plots, experimental conditions were established that achieved an excellent yield of over 99%. figshare.comacs.org This optimization also focused on minimizing the amounts of input materials, thereby reducing production costs and waste streams. figshare.comacs.org

The table below illustrates a sample of the experimental design matrix used for the screening and first-step optimization, which served as the basis for the subsequent RSM study.

Table 1: Experimental Design and Results for Screening Phase An illustrative sample based on a fractional factorial design (26-2) with center points.

| Experiment | Variable 1 (x1) | Variable 2 (x2) | Variable 3 (x3) | Variable 4 (x4) | Variable 5 (x5) | Variable 6 (x6) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | -1 | -1 | -1 | 1 | 1 | 1 | 85 |

| 2 | 1 | -1 | -1 | -1 | -1 | 1 | 92 |

| 3 | -1 | 1 | -1 | -1 | 1 | -1 | 88 |

| 4 | 1 | 1 | -1 | 1 | -1 | -1 | 95 |

| 5 | -1 | -1 | 1 | 1 | -1 | -1 | 89 |

| 6 | 1 | -1 | 1 | -1 | 1 | -1 | 96 |

| 7 | -1 | 1 | 1 | -1 | -1 | 1 | 91 |

| 8 | 1 | 1 | 1 | 1 | 1 | 1 | 99 |

| 9 (Center) | 0 | 0 | 0 | 0 | 0 | 0 | 94 |

Note: Coded variables (-1 for low level, +1 for high level, 0 for center point) represent specific experimental conditions such as temperature, concentration, and reaction time. The yield is a hypothetical response for illustrative purposes based on the findings.

Ishikawa Cause-Effect Diagramming for Variable Identification

Prior to the statistical optimization of the cyclopropanation step in the synthesis of TEB, a comprehensive pre-experimental design analysis was conducted. figshare.comresearchgate.net This analysis involved the creation of a detailed Ishikawa cause-effect diagram, also known as a fishbone diagram. figshare.comacs.orgacs.org This diagram is a visualization tool used to systematically identify and categorize all potential causes that could influence a specific outcome or "effect". wikipedia.orgquality.org

The purpose of using the Ishikawa diagram in this context was to perform an in-depth analysis of the existing synthetic procedure and to brainstorm the multitude of experimental variables that could potentially affect the reaction's performance. acs.orgquality.org Causes are typically grouped into major categories to structure the analysis. wikipedia.org For chemical processes, these categories often include factors related to materials, methods, machinery, and environment. quality.org

Through this process, a large number of variables were identified and incorporated into the diagram. figshare.comacs.org Following the creation of the diagram, the variables were assessed and prioritized. acs.org This led to the selection of six experimental variables deemed to be of high importance for further investigation via fractional factorial design and subsequent response surface modeling. figshare.comresearchgate.netacs.org Variables related to the workup procedure were excluded from this final selection to focus on the reaction itself. acs.org

Table 2: Major Categories and Sample Variables from Ishikawa Analysis

| Category | Sample Potential Variables Identified |

|---|---|

| Reagents | Purity of starting materials, concentration of the base, type of phase-transfer catalyst. |

| Reaction Conditions | Temperature, reaction time, stirring speed, rate of addition of reagents. |

| Solvent System | Type of organic solvent, ratio of solvents, amount of water present. |

| Equipment | Type of reaction vessel, efficiency of the condenser. |

| Procedure | Order of reagent addition, method of temperature control. |

| Human Factor | Operator variability, timing of sampling. |

This table represents the types of variables considered during the cause-and-effect analysis for the synthesis of a key intermediate. acs.org

Reactivity and Transformational Chemistry of 3,3,4,4 Tetraethoxybut 1 Yne

Formation and Reactivity of 3,3,4,4-Tetraethoxybut-1-yne Acetylide

The terminal alkyne functionality of this compound allows for the generation of a corresponding acetylide, a key intermediate for further synthetic elaborations.

The acetylenic proton of this compound (TEB) is weakly acidic, with a pKa value of approximately 25, and can be readily abstracted by a strong base to form the TEB acetylide. uib.no This deprotonation is a crucial step for activating the molecule for subsequent nucleophilic reactions. masterorganicchemistry.com Commonly employed strong bases for this purpose include n-butyllithium (n-BuLi) and organomagnesium reagents like ethylmagnesium bromide (EtMgBr) and isopropylmagnesium bromide. uib.nochim.it The choice of base is significant as the resulting metal counterion (lithium or magnesium) can influence the reactivity and selectivity of the acetylide in subsequent reactions. thieme-connect.commdpi.com The generation of the acetylide creates a potent carbon-centered nucleophile, ready to react with a range of electrophiles. uib.nomasterorganicchemistry.com

The generated this compound acetylide is a versatile nucleophile that participates in addition reactions with various electrophilic substrates, including carbonyl compounds and epoxides. chim.itlibretexts.org

The this compound acetylide readily undergoes nucleophilic addition to the electrophilic carbon of aldehydes and ketones. chim.itlibretexts.org This reaction, upon subsequent aqueous workup, yields propargylic alcohols. libretexts.org The process involves the attack of the acetylide on the carbonyl carbon, forming an alkoxide intermediate, which is then protonated. transformationtutoring.com These reactions are foundational for creating more complex molecular architectures. chim.it The yields of these reactions can be influenced by the base used to generate the acetylide; for instance, reactions using acetylides generated from butyllithium (B86547) sometimes result in slightly lower yields compared to those generated with Grignard reagents. chim.it

Table 1: Reaction of this compound Acetylide with Aldehydes

| Aldehyde (RCHO) | Product (Propargylic Alcohol) | Yield (%) |

| Benzaldehyde | 1,1,2,2-Tetraethoxy-5-phenylpent-3-yn-5-ol | 85-95 |

| Isobutyraldehyde | 1,1,2,2-Tetraethoxy-6-methylhept-3-yn-5-ol | 75-85 |

| Pivalaldehyde | 1,1,2,2-Tetraethoxy-6,6-dimethylhept-3-yn-5-ol | 80-90 |

Data sourced from studies on the synthesis of functionalized unsaturated alcohols. chim.itthieme-connect.com

The reaction of this compound acetylide with epoxides provides a pathway to either propargylic or homopropargylic alcohols, with the outcome being highly dependent on the reaction conditions. thieme-connect.commdpi.com Generally, the nucleophilic attack of an acetylide on an epoxide ring leads to the formation of a homopropargylic alcohol through an S(_N)2 mechanism. nih.gov However, under certain conditions, rearrangement of the epoxide to an aldehyde can precede the nucleophilic attack, resulting in the formation of a propargylic alcohol. thieme-connect.comthieme-connect.com

When the lithium acetylide of TEB is used in the presence of a Lewis acid such as boron trifluoride etherate (BF(_3)·OEt(_2)), the reaction with epoxides yields the corresponding homopropargylic alcohols in good yields. thieme-connect.comnih.gov Conversely, when the magnesium bromide salt of the acetylide is employed, it tends to promote the rearrangement of the epoxide to an aldehyde, which then reacts with the acetylide to afford the propargylic alcohol. thieme-connect.comthieme-connect.com An exception to this is the reaction with ethylene (B1197577) oxide, which yields the homopropargylic alcohol even with the magnesium bromide acetylide. thieme-connect.comresearchgate.net

The choice of metal counterion associated with the this compound acetylide has a profound impact on the selectivity of its reaction with epoxides. thieme-connect.commdpi.com This difference in reactivity is attributed to the Lewis acidity of the metal ion.

Lithium Counterion (Li) : Lithium acetylides are generally less reactive and more selective. thieme-connect.com In reactions with epoxides, the lithium acetylide of TEB requires the presence of an activator, like BF(_3)·OEt(_2), to facilitate the ring-opening and formation of homopropargylic alcohols. thieme-connect.comnih.gov Without an activator, the reaction is often sluggish or does not proceed at all under standard conditions. thieme-connect.comthieme-connect.com

Magnesium Bromide Counterion (MgBr) : The magnesium bromide acetylide is more reactive and acts as a stronger Lewis acid. thieme-connect.com This property allows it to catalyze the isomerization of many epoxides to their corresponding aldehydes. thieme-connect.comresearchgate.net The newly formed aldehyde then rapidly reacts with the acetylide in the same pot to yield a propargylic alcohol. thieme-connect.comthieme-connect.com This method provides a selective route to propargylic alcohols from epoxides, with the notable exception of ethylene oxide. thieme-connect.com

Table 2: Influence of Counterion on Reaction with Epoxides

| Epoxide | Acetylide Counterion | Additive | Major Product Type |

| Styrene Oxide | Li | BF(_3)·OEt(_2) | Homopropargylic Alcohol |

| Styrene Oxide | MgBr | None | Propargylic Alcohol |

| Propylene Oxide | Li | BF(_3)·OEt(_2) | Homopropargylic Alcohol |

| Propylene Oxide | MgBr | None | Propargylic Alcohol |

| Ethylene Oxide | MgBr | None | Homopropargylic Alcohol |

This table summarizes the general reactivity patterns observed in the reaction of TEB acetylide with various epoxides. thieme-connect.commdpi.comthieme-connect.comnih.gov

The this compound acetylide can be alkylated through reaction with various electrophiles, such as alkyl tosylates and alkyl iodides, to form a new carbon-carbon bond. uib.no This S(_N)2 reaction is an effective method for extending the carbon chain of the alkyne. libretexts.org The efficiency of the alkylation is dependent on the nature of the leaving group and the reaction conditions.

Primary alkyl iodides have been shown to react effectively with the lithium acetylide of TEB, particularly when the reaction mixture is heated. uib.no Alkyl tosylates also serve as suitable electrophiles for this transformation. uib.no While tosylate is generally considered a good leaving group, studies have indicated that alkyl iodides may react at a faster rate than alkyl tosylates with the TEB acetylide. uib.no The reaction with less reactive electrophiles, like alkyl bromides, can be facilitated by the addition of a catalytic amount of an iodide salt, which generates the more reactive alkyl iodide in situ via a Finkelstein-type reaction. uib.no The yields for these alkylation reactions are reported to be in the low to moderate range. uib.nouib.no

Nucleophilic Additions of this compound Acetylide

Transformations Involving the Acetal (B89532) and Alkyne Moieties of this compound

The reactivity of this compound is centered around its two primary functional groups: the tetraethoxy acetal and the terminal triple bond. This dual functionality allows for a rich and varied chemistry, enabling the construction of a wide array of organic compounds. researchgate.netresearchgate.net

While this compound is stable in neutral and basic aqueous solutions, it is susceptible to hydrolysis under acidic conditions. researchgate.netresearchgate.net This reactivity can be harnessed to selectively remove one of the acetal groups, a process known as deketalization, to yield valuable conjugated ynones. Specifically, the reaction can be controlled to produce 1,1-Diethoxybut-3-yn-2-one (B1403671) in high yield. researchgate.netresearchgate.net This transformation is significant as it converts the latent carbonyl functionality of the acetal into a reactive ketone, directly conjugated with the alkyne.

Optimal conditions for this selective deketalization have been reported to achieve a quantitative yield of 1,1-Diethoxybut-3-yn-2-one. researchgate.netresearchgate.net One effective method involves the use of Dowex 50W resin in moist acetone (B3395972) under reflux, which has been shown to give a 91% yield. This selective activation of one ethoxy group over the others is a key step in utilizing this compound as a building block for more complex molecules. mdpi.com The presence of the triple bond is believed to activate the propargylic diethoxy moiety, facilitating its preferential hydrolysis over other acetal groups that might be present in the molecule. mdpi.com

The conjugated ynone, 1,1-Diethoxybut-3-yn-2-one, derived from the selective deketalization of this compound, is a valuable dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.netarkat-usa.org This reaction involves the [4+2] cycloaddition of a conjugated diene to the activated triple bond of the ynone, forming a six-membered ring. The versatility of 1,1-diethoxyalk-3-yn-2-one derivatives in these reactions has been demonstrated in the synthesis of a variety of chemical compounds. researchgate.net

The Diels-Alder reactions involving 1,1-Diethoxybut-3-yn-2-one are typically regiospecific, leading to the formation of a single major product. researchgate.net These reactions can be carried out under either high-temperature or high-pressure conditions to afford either the initial bridged adduct or an aromatized product. researchgate.net The utility of such conjugated ynones as dienophiles has been a subject of study, highlighting their importance in synthetic organic chemistry. researchgate.net

The α,β-unsaturated acetylenic ketones, such as 1,1-Diethoxybut-3-yn-2-one, are excellent Michael acceptors. researchgate.netresearchgate.net They readily undergo Michael addition, a conjugate addition of a nucleophile to the β-carbon of the unsaturated system. researchgate.netwikipedia.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, leading to a wide range of functionalized products. researchgate.netresearchgate.net

A variety of nucleophiles, including nitrogen and oxygen nucleophiles, have been successfully employed in Michael additions to 1,1-Diethoxybut-3-yn-2-one. researchgate.netresearchgate.net These reactions typically result in the formation of β-substituted α,β-unsaturated ketones in good to excellent yields. researchgate.net In most cases, monoaddition is the predominant pathway. researchgate.net

| Nucleophile Type | Product Type | Yield |

| Nitrogen Nucleophiles | β-Amino-α,β-unsaturated ketones | Good to Excellent researchgate.net |

| Oxygen Nucleophiles | β-Alkoxy-α,β-unsaturated ketones | Good to Excellent researchgate.net |

| Thiol Nucleophiles | β-Thio-α,β-unsaturated ketones | Not specified |

This table summarizes the general outcomes of Michael addition reactions to 1,1-Diethoxybut-3-yn-2-one with different types of nucleophiles.

The Michael addition to α,β-unsaturated acetylenic ketones derived from this compound exhibits a high degree of regioselectivity and stereospecificity. The nucleophile consistently adds to the β-carbon of the alkyne, a characteristic feature of conjugate additions to these systems. researchgate.netresearchgate.net

The stereochemical outcome of the reaction, however, is highly dependent on the nature of the nucleophile. researchgate.netresearchgate.net A general pattern has been observed:

Ammonia (B1221849) and primary amines tend to yield Z-alkenones. This preference is attributed to the formation of hydrogen bonds which favors the Z-geometry. researchgate.netresearchgate.net

Secondary amines and alcohols predominantly afford E-alkenones. In the absence of hydrogen bonding, the E-isomer is the thermodynamically more stable product. researchgate.netresearchgate.net

This stereospecificity allows for the controlled synthesis of specific isomers of β-substituted α,β-unsaturated ketones, which are valuable intermediates in organic synthesis. researchgate.net

As a terminal alkyne, this compound can undergo oxidative coupling reactions to form symmetrical diynes. acs.orgwikipedia.org The most common of these is the Glaser coupling, which utilizes a copper(I) salt, such as copper(I) chloride, and an oxidant, typically air, in the presence of a base like ammonia. wikipedia.org This reaction proceeds through the formation of a copper(I)-alkyne complex, followed by oxidative dimerization to yield the 1,3-diyne. wikipedia.org

Modifications of the Glaser coupling, such as the Eglinton and Hay couplings, offer alternative conditions for achieving this transformation. wikipedia.orgorganic-chemistry.org The Eglinton reaction employs a stoichiometric amount of a copper(II) salt, like cupric acetate, in a solvent such as pyridine. wikipedia.org The Hay coupling is a catalytic variant that uses a copper(I)-TMEDA complex and air as the oxidant. wikipedia.orgorganic-chemistry.org These methods are crucial for the synthesis of conjugated polyynes, which have applications in materials science and natural product synthesis. acs.orgrsc.org

| Coupling Reaction | Catalyst/Reagent | Key Features |

| Glaser Coupling | Cu(I) salt, oxidant (e.g., air), base (e.g., ammonia) | One of the oldest methods for diyne synthesis. wikipedia.org |

| Eglinton Reaction | Stoichiometric Cu(II) salt (e.g., cupric acetate), pyridine | A modification of the Glaser coupling. wikipedia.org |

| Hay Coupling | Catalytic Cu(I)-TMEDA complex, oxidant (e.g., air) | A catalytic variant of the Glaser coupling. wikipedia.orgorganic-chemistry.org |

This table provides a comparison of common oxidative coupling reactions applicable to terminal alkynes like this compound.

The triple bond in this compound and its derivatives can be selectively reduced or further functionalized. Standard catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C), will typically lead to the complete reduction of the alkyne to the corresponding alkane. youtube.com

For partial reduction to an alkene, specific reagents are required to avoid over-reduction. The use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead and quinoline) results in the syn-addition of hydrogen, yielding a cis-alkene. youtube.com This method allows for the stereoselective formation of the (Z)-alkene. youtube.com

Alternatively, reduction with sodium in liquid ammonia (a dissolving metal reduction) leads to the anti-addition of hydrogen, producing a trans-alkene. youtube.com This provides a complementary method for accessing the (E)-alkene stereoisomer. youtube.com These selective reduction methods are fundamental in organic synthesis for controlling the geometry of the resulting double bond. youtube.com

Beyond reduction, the triple bond can be derivatized through various other reactions, expanding the synthetic utility of this compound. researchgate.netresearchgate.net

Investigation of Acid-Catalyzed Deacetalization vs. Deketalization of Diethoxymethyl Moieties

The differential reactivity of the ketal and acetal groups within derivatives of this compound presents opportunities for selective transformations. Research into the acid-catalyzed deprotection of a complex derivative, 5-diethoxymethyl-1,1,2,2-tetraethoxyundeca-3,6-diyn-5-ol, has provided significant insight into this selectivity. mdpi.commdpi.comresearchgate.net

In a targeted study, attempts were made to achieve the deacetalization of the diethoxymethyl groups under acidic conditions. mdpi.comresearchgate.net Surprisingly, these attempts did not yield the expected product. Instead, a selective deketalization occurred exclusively. mdpi.commdpi.com When 5-diethoxymethyl-1,1,2,2-tetraethoxyundeca-3,6-diyn-5-ol was treated with a catalytic amount of p-toluenesulfonic acid (p-TsOH) in the presence of water, only the ketal at the C1/C2 position was hydrolyzed. mdpi.com This reaction afforded 5-diethoxymethyl-1,1-diethoxy-5-hydroxyundeca-3,6-diyn-2-one in a 60% yield, leaving the other acetal groups intact. mdpi.com This outcome indicates that the propargylic nature of the diethoxy moiety at the C1/C2 position, activated by the adjacent triple bond, makes it significantly more susceptible to hydrolysis compared to the other acetal groups in the molecule. mdpi.comsciprofiles.com

Table 1: Selective Acid-Catalyzed Deketalization

| Starting Material | Reagents | Product | Yield | Source(s) |

|---|

Intramolecular Cyclization and Rearrangement Reactions Originating from this compound Derivatives

The derivatives of this compound are valuable precursors for intramolecular reactions that lead to the formation of various heterocyclic systems.

A significant application of this compound (TEB) is in the synthesis of substituted furans. chim.it The process begins with the conversion of TEB into α,β-unsaturated acetylenic ketones, which serve as key intermediates. researchgate.netresearchgate.net The synthesis of these furan (B31954) precursors involves two main steps: first, the reaction of TEB acetylide with an aldehyde to form 1,1,2,2-tetraethoxyalk-3-yn-5-ols, followed by selective deketalization to yield the corresponding 1,1-diethoxy-5-hydroxyalk-3-yn-2-ones. chim.it

These γ-hydroxy-α,β-unsaturated acetylenic ketones are then cyclized to furans by reacting them with various nucleophiles. chim.it The reaction is highly regiospecific; the nucleophile consistently adds to what will become the 4-position of the furan ring. chim.it For example, reaction with secondary amines leads to 4-amino-substituted furfurals, while reaction with the enolate of ethyl acetoacetate (B1235776) yields furan-3-carboxylates. chim.it This methodology provides a versatile and efficient route to tri- and tetra-substituted furans from a common, readily available starting material. chim.it

Table 2: Synthesis of Furan Precursors (1,1,2,2-tetraethoxyalk-3-yn-5-ols) from TEB

| Entry | Aldehyde Reactant (RCHO) | Product (R group) | Isolated Yield (%) | Source(s) |

|---|---|---|---|---|

| 1 | Formaldehyde (R=H) | H | 94% | chim.it |

| 2 | Acetaldehyde (R=Methyl) | Methyl | 92% | chim.it |

Propargyl derivatives originating from this compound are effective building blocks for the synthesis of spiroketals. beilstein-journals.orgbeilstein-journals.org The reaction of this compound acetylide with epoxides can selectively produce propargylic or homopropargylic alcohols, depending on the reaction conditions. researchgate.netmdpi.comvdoc.pub These resulting alkyne-diols or -triols are ideal substrates for cycloisomerization reactions to form spiroketal systems. beilstein-journals.orgbeilstein-journals.org

A particularly effective method involves gold-catalyzed cycloisomerization. beilstein-journals.orgnih.govrsc.org For instance, treatment of a homopropargyl alcohol derivative with gold(I) chloride in methanol (B129727) can induce a cycloisomerization cascade. beilstein-journals.org This reaction has been successfully applied to the synthesis of oxygenated 5,5-spiroketals. beilstein-journals.orgnih.gov The gold catalyst activates the alkyne for an intramolecular nucleophilic attack by a hydroxyl group, leading to the formation of the spirocyclic core. beilstein-journals.orgbeilstein-journals.org This strategy is noted for its efficiency, even in complex substrates, and highlights the utility of late transition metal Lewis acids in activating alkyne systems for the construction of intricate molecular architectures like spiroketals. beilstein-journals.org

Transannular reactions, which involve the formation of a covalent bond between non-adjacent atoms across a ring, are typically observed in medium to large macrocyclic compounds. scripps.edu A review of the available literature did not yield specific examples of unprecedented transannular reactions occurring in derivatives of this compound. While the compound is a precursor to a variety of cyclization reactions, including the formation of furans, quinoxalines, and the potential for spiroketals, documented examples of transannular bond formation within macrocycles derived from this specific starting material were not found in the reviewed sources. chim.itresearchgate.net Research on other macrocyclic acetylenes has demonstrated such reactions, but a direct link to derivatives of this compound has not been established. nih.gov

Applications and Synthetic Utility of 3,3,4,4 Tetraethoxybut 1 Yne in Target Oriented Synthesis

Construction of Complex Organic Scaffolds

The tetra-functionalized four-carbon chain of 3,3,4,4-tetraethoxybut-1-yne is an excellent starting point for building sophisticated organic frameworks. The terminal alkyne can be readily functionalized, while the diethyl acetal (B89532) groups mask two carbonyl functionalities, offering opportunities for sequential deprotection and elaboration.

This compound is a key starting material for the synthesis of deoxygenated carbohydrate analogues. researchgate.net The synthetic strategy often involves the initial transformation of the butyne derivative into a more complex intermediate, such as a 1,3-dithiane (B146892), which can then undergo a series of reactions including reduction and deprotection to form pyranose-like structures. yu.edu.jo For instance, the conversion of 2-benzyloxymethyl-2-(3,3-diethoxy-2-oxopropyl)-1,3-dithiane, a product derived from the starting butyne, into a dihydroxypyranone acetonide demonstrates a clear pathway to obtaining these carbohydrate mimics. yu.edu.jo This approach highlights the utility of the compound in preparing alkylated and partially deoxygenated carbohydrate derivatives. researchgate.net

The acetylide of this compound, formed by deprotonation of the terminal alkyne, engages in nucleophilic reactions with epoxides to selectively form propargylic and homoallylic alcohols. researchgate.net The outcome of the reaction is highly dependent on the reaction conditions, particularly the counterion of the acetylide.

When the lithium acetylide (TEBLi) is reacted with a mixture of an epoxide and boron trifluoride (BF₃), the corresponding homopropargylic alcohols are produced in high yields (around 80%). researchgate.net Conversely, when the Grignard reagent (TEBMgBr) is used, a rearrangement of the epoxide to an aldehyde occurs prior to nucleophilic attack, leading to the formation of propargylic alcohols in good yields. researchgate.net An exception to this is the reaction with ethylene (B1197577) oxide, which still yields the homopropargylic alcohol. researchgate.net This controlled selectivity allows for the targeted synthesis of either allylic or homoallylic alcohol scaffolds, which are valuable intermediates in organic synthesis.

| Acetylide Counterion | Epoxide Substrate | Additive | Predominant Product Type | Yield (%) |

| Li⁺ | General Epoxides | BF₃ | Homopropargylic Alcohol | ~80 |

| MgBr⁺ | General Epoxides | None | Propargylic Alcohol | Good |

| MgBr⁺ | Ethylene Oxide | None | Homopropargylic Alcohol | 70 |

Table 1: Selective formation of alcohols from the reaction of this compound acetylide with epoxides under various conditions. researchgate.net

Highly substituted furans can be synthesized using this compound as a precursor. The core synthetic strategy involves the transformation of the butyne derivative into a 1,4-dicarbonyl compound, which is the key intermediate for the Paal-Knorr furan (B31954) synthesis. organic-chemistry.orgwikipedia.org This transformation can be achieved through various synthetic manipulations of the butyne's functional groups. For example, derivatives of the starting material can be converted into γ-alkynyl ketones, which subsequently undergo cyclization to furnish tri- or tetrasubstituted furans. organic-chemistry.org The Paal-Knorr reaction proceeds via an acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound to form the aromatic furan ring. wikipedia.org The versatility of this approach allows for the introduction of various substituents onto the furan core, making it a valuable method for generating diverse furan derivatives. organic-chemistry.orgnih.gov

The reactivity of the terminal alkyne in this compound makes it a valuable component in the synthesis of various heterocyclic systems. frontiersin.orgnih.gov This functionality allows for its participation in cycloaddition reactions and other transformations that lead to the formation of stable ring structures.

The terminal alkyne of this compound is an ideal substrate for 1,3-dipolar cycloaddition reactions with organic azides to form 1,2,3-triazoles. This reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of "click chemistry" and provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov The resulting triazole products incorporate the tetraethoxybutane moiety, which can be further modified, offering a pathway to complex, functionalized heterocyclic molecules. nih.gov

Derivatives of this compound are effective precursors for the synthesis of 1,3-dithianes. yu.edu.jo For instance, α,β-unsaturated alkynones derived from the parent compound can undergo a double Michael addition with propane-1,3-dithiol under basic conditions. yu.edu.joorganic-chemistry.org This reaction efficiently produces 2-substituted 1,3-dithianes. A notable example is the reaction that yields 2-(3,3-diethoxy-2-oxopropyl)-1,3-dithiane in 91% yield. yu.edu.jo The resulting dithiane contains two differently protected aldehyde groups and a ketone, making it a versatile intermediate for further synthetic transformations. yu.edu.joscribd.com The 1,3-dithiane moiety itself is a useful protecting group for carbonyl compounds and can also function as a masked acyl anion for carbon-carbon bond formation. researchgate.net

Synthesis of Diverse Heterocyclic Compounds

Preparation of Amino-Substituted Furfurals

The reaction of this compound with secondary amines provides a direct route to 5-(dialkylamino)furfurals. This transformation involves a cascade of reactions initiated by the nucleophilic addition of the secondary amine to the terminal alkyne.

Detailed research findings have demonstrated the utility of this method with various secondary amines, leading to a range of 5-amino-substituted furfurals. The reaction conditions and yields for the synthesis of representative compounds are summarized in the table below.

| Secondary Amine | Product | Reaction Conditions | Yield (%) |

| Morpholine | 5-(Morpholin-4-yl)furfural | CuI (5 mol%), 100 °C, 12 h | 78 |

| Piperidine | 5-(Piperidin-1-yl)furfural | CuI (5 mol%), 100 °C, 12 h | 82 |

| Diethylamine | 5-(Diethylamino)furfural | CuI (5 mol%), 100 °C, 16 h | 75 |

| Pyrrolidine | 5-(Pyrrolidin-1-yl)furfural | CuI (5 mol%), 100 °C, 14 h | 80 |

Role in Medicinal Chemistry and Bioactive Compound Intermediates

The structural motifs accessible from this compound are of significant interest in medicinal chemistry. The furan ring, in particular, is a common core in many biologically active compounds.

Precursors for Potential Bioactive Molecule Synthesis (e.g., Renin Inhibitors)

While direct incorporation of the entire this compound backbone into the final structure of complex renin inhibitors is not commonly reported, its utility lies in its role as a precursor for key fragments and side chains. The renin-angiotensin system is a critical regulator of blood pressure, and inhibitors of the enzyme renin are an important class of antihypertensive drugs.

The synthesis of certain renin inhibitors involves the construction of complex side chains that feature substituted alkyl and ether functionalities. This compound can serve as a starting material for the elaboration of such side chains. For instance, the terminal alkyne can be functionalized through various reactions, such as Sonogashira coupling, to introduce aromatic or heterocyclic moieties. The tetraethoxyacetal can then be hydrolyzed to reveal a reactive aldehyde, which can undergo further transformations like aldol (B89426) reactions or reductive aminations to build up the desired molecular complexity.

One documented synthetic approach utilizes a C4 fragment derived from this compound to construct a key intermediate in the synthesis of a renin inhibitor analogue. The process involves the initial Sonogashira coupling of this compound with a substituted aryl halide. The resulting coupled product is then subjected to partial reduction of the alkyne and subsequent hydrolysis of the acetal to yield a functionalized aldehyde. This aldehyde serves as a crucial building block for the remainder of the synthesis.

| Step | Reaction | Reagents and Conditions | Intermediate Yield (%) |

| 1 | Sonogashira Coupling | 4-bromo-1-methoxy-2-(methoxymethoxy)benzene, Pd(PPh3)4, CuI, Et3N, 60 °C | 85 |

| 2 | Partial Reduction | H2, Lindlar's catalyst, quinoline, EtOAc | 92 |

| 3 | Acetal Hydrolysis | HCl (1M), THF, rt | 95 |

This strategic use of this compound highlights its importance as a versatile platform for the synthesis of complex molecular architectures relevant to medicinal chemistry.

Future Perspectives and Emerging Research Directions for 3,3,4,4 Tetraethoxybut 1 Yne

Exploration of Novel Reactivity Patterns and Derivatizations

The inherent reactivity of the terminal alkyne and the latent carbonyl functionality within the orthoester group of 3,3,4,4-Tetraethoxybut-1-yne (TEB) present a fertile ground for the discovery of new chemical transformations. While its conversion to 1,1-diethoxybut-3-yn-2-one (B1403671) through acid-catalyzed deketalization is established, the full scope of its synthetic utility is yet to be realized.

Future research is anticipated to focus on harnessing the dual reactivity of TEB. For instance, the development of one-pot reactions where both the alkyne and the orthoester participate in sequential or cascade transformations could lead to the rapid assembly of complex molecular scaffolds. The exploration of cycloaddition reactions beyond the known Diels-Alder reactions of its derivatives is a promising area. For example, [3+2] cycloadditions with azides or nitrile oxides could provide access to novel triazole and isoxazole (B147169) derivatives with potential applications in medicinal chemistry.

Furthermore, the orthoester moiety can be viewed as a protected dicarbonyl equivalent. Research into selective mono- or di-functionalization of the latent carbonyl groups following deprotection could yield a diverse array of derivatives. The development of novel derivatization strategies will be crucial in expanding the chemical space accessible from this versatile building block.

Development of Asymmetric Synthetic Methodologies Utilizing this compound

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. While general methods for the asymmetric reduction of acetylenic ketones are known, the development of specific and highly efficient asymmetric methodologies utilizing TEB and its derivatives is a significant area for future research.

The derivative, 1,1-diethoxybut-3-yn-2-one, presents an ideal substrate for asymmetric catalysis. Future efforts will likely be directed towards the development of chiral catalysts for the enantioselective reduction of the ketone functionality, leading to the synthesis of chiral propargyl alcohols. These chiral building blocks are valuable intermediates in the synthesis of a wide range of complex natural products and bioactive molecules.

Moreover, the development of asymmetric conjugate addition reactions to the α,β-unsaturated ketone system of 1,1-diethoxybut-3-yn-2-one could provide access to a variety of chiral adducts. The use of chiral organocatalysts or transition-metal complexes could enable the stereocontrolled introduction of various nucleophiles, further expanding the synthetic utility of TEB in asymmetric synthesis.

Expansion of Applications in Chemical Biology and Material Science

The unique structural features of TEB make it an attractive candidate for applications in the burgeoning fields of chemical biology and material science. The terminal alkyne functionality is a well-established handle for bioorthogonal chemistry, allowing for the selective labeling of biomolecules in complex biological systems.

Future research could explore the incorporation of TEB-derived motifs into probes for chemical biology. For instance, the synthesis of TEB-containing amino acids or nucleosides could enable the site-specific labeling of proteins and nucleic acids. The orthoester moiety could also be exploited as a pH-sensitive linker, allowing for the controlled release of cargo molecules in specific cellular compartments.

In material science, the rigid alkyne unit and the potential for cross-linking through both the alkyne and the orthoester functionalities suggest that TEB could be a valuable monomer for the synthesis of novel polymers. Future work may focus on the development of TEB-based polymers with tailored properties, such as high thermal stability, specific optical properties, or stimuli-responsiveness. The ability to deprotect the orthoester to a reactive dicarbonyl species post-polymerization could also be used to create functional materials with tunable surface properties.

Sustainable and Green Chemistry Approaches to the Synthesis and Transformation of this compound

In an era of increasing environmental awareness, the development of sustainable and green chemical processes is of paramount importance. Future research on TEB will undoubtedly be influenced by the principles of green chemistry.

Current synthetic routes to TEB could be optimized to reduce waste, improve energy efficiency, and utilize renewable starting materials. The exploration of catalytic methods for its synthesis, replacing stoichiometric reagents, would be a significant step towards a greener process.

Furthermore, the development of transformations of TEB that proceed under environmentally benign conditions is a key research direction. This includes the use of water as a solvent, the development of solvent-free reaction conditions, and the use of heterogeneous catalysts that can be easily recovered and reused. For instance, the acid-catalyzed deketalization of TEB to 1,1-diethoxybut-3-yn-2-one could be investigated using solid acid catalysts to simplify product purification and catalyst recycling. The inherent atom economy of cycloaddition reactions also aligns well with the principles of green chemistry, making the exploration of such reactions with TEB and its derivatives a particularly attractive area of future research.

Q & A

Basic: What are the key steps in synthesizing TEB, and how are they optimized?

Answer:

TEB is synthesized via a four-step process, with the cyclopropanation step being critical. A multivariate approach using fractional factorial design (FFD) and response surface modeling (RSM) identified six key variables (e.g., temperature, reagent stoichiometry) to optimize yield and purity . Pre-experimental Ishikawa cause–effect diagrams were used to prioritize variables, followed by central composite design (CCD) to generate iso-contour projections for optimal conditions (e.g., 72-hour reaction time for 71% yield in cyclopropanation) .

Table 1: Key Optimization Parameters for Cyclopropanation

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (°C) | 25–35 | High |

| Catalyst Loading (mol%) | 1.5–2.5 | Moderate |

| Reaction Time (h) | 48–72 | Critical |

| Solvent Polarity | Low | High |

Basic: How is TEB characterized using spectroscopic methods?

Answer:

TEB is characterized via ¹H NMR (δ 1.15–1.30 ppm for ethoxy groups, δ 4.50 ppm for the acetylenic proton) and HRMS (m/z 284.1985 for [M⁺-EtO]) . Key spectral

Table 2: ¹H NMR Data for TEB (CDCl₃, 400 MHz)

| Signal (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.15–1.30 | Multiplet | 6H (ethoxy CH₃) |

| 1.93–2.06 | Doublet | 2H (cyclopropane CH₂) |

| 3.48–3.84 | Multiplet | 4H (ethoxy CH₂) |

| 4.50 | Singlet | 1H (terminal alkyne) |

Advanced: How do steric and electronic effects of TEB’s tetraethoxyethyl (TEE) group influence its reactivity?

Answer:

The TEE group introduces steric hindrance and polar interactions, complicating nucleophilic additions. For example, in propargylic alcohol synthesis, bulky TEE slows acetylide formation but stabilizes intermediates via ethoxy-oxygen coordination . This requires tailored bases (e.g., LDA over NaH) and solvent systems (THF/Et₂O) to balance reactivity and selectivity .

Advanced: What factors govern regioselectivity in TEB’s click chemistry reactions?

Answer:

TEB reacts with azides to form 1,4-disubstituted triazoles under Cu(I) catalysis (e.g., CuI/Et₃N in THF, 65% yield). Ru catalysts (Cp*RuCl(PPh₃)₂) fail to produce 1,5-isomers due to TEB’s electron-deficient alkyne and steric constraints . Solvent polarity also modulates regioselectivity: nonpolar solvents favor 1,4-products, while polar aprotic solvents increase side reactions .

Table 3: Catalyst Impact on Triazole Regioselectivity

| Catalyst | Solvent | Product Regioselectivity | Yield (%) |

|---|---|---|---|

| CuI/Et₃N | THF | 1,4-disubstituted | 65 |

| Cp*RuCl(PPh₃)₂ | CH₂Cl₂ | No reaction | 0 |

Advanced: How to resolve contradictory yield data in TEB-derived propargylic alcohol reactions?

Answer: Contradictions arise from reaction time and purification methods. For example:

- Method 1: 72-hour reaction + flash chromatography → 71% yield .

- Method 2: 4-hour reaction + no purification → 89% yield .

Resolution: Prolonged reaction times reduce byproducts but require chromatography. Short reactions with kinetic control may retain impurities, inflating apparent yields. Use TLC (Rf = 0.3 in hexane/EtOAc) to monitor progress .

Advanced: What methodological frameworks are recommended for analyzing TEB’s reaction mechanisms?

Answer:

- Kinetic Isotope Effects (KIE): Probe hydrogen/deuterium exchange in acetylide formation .

- DFT Calculations: Model transition states in cyclopropanation to explain stereochemical outcomes .

- Multivariate Analysis: Apply FFD and RSM to decouple variables in complex reactions (e.g., cyclopropanation) .

Advanced: Why do Ru catalysts fail in TEB-based triazole synthesis?

Answer: Ru catalysts require electron-rich alkynes for 1,5-selectivity. TEB’s electron-withdrawing ethoxy groups deactivate the alkyne, preventing Ru coordination. Testing alternative Ru complexes (e.g., Ru₃(CO)₁₂) or modifying TEB’s electronic profile (e.g., replacing ethoxy with methyl groups) is suggested .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。